molecular formula C12H12FNO2 B8573169 ethyl 6-fluoro-7-methyl-1H-indole-2-carboxylate

ethyl 6-fluoro-7-methyl-1H-indole-2-carboxylate

Cat. No. B8573169
M. Wt: 221.23 g/mol
InChI Key: NPRDQOSFBHFWDI-UHFFFAOYSA-N
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Patent
US06933387B2

Procedure details

3-Fluoro-2-methyl-phenylhydrazine (8.4 g, 0.06 mol) was dissolved in ethanol and the solution cooled to 0° C. (ice-bath). ethyl pyruvate (6.9 ml, 0.062 mol) was added dropwise and the solution stirred 15 h at room temperature. The solvent was evaporated under reduced pressure, and the residue stirred with hexane. The mixture of hydrazones that formed upon cooling in an ice-bath was filtered and dried under vacuum. Yield: 9.1 g, 64%. The hydrazone mixture (7.6 g, 0.032 mol) was dissolved in toluene (45 ml), anhydrous p-toluenesulfonic acid (8.2 g, 0.048 mol) added and the mixture heated 1 h at reflux. The mixture was cooled to room temperature, poured into half-saturated aqueous sodium hydrogen carbonate and extracted twice with ethyl acetate. The combined organic phases were washed with brine, dried over magnesium sulfate and evaporated. The residue was purified by column chromatography on silica gel (8:1 to 6:1 hexane/ethyl acetate eluant) to afford the product as a light brown solid (1.68 g, 24%). EI MS: 221.1 (M+)
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6.9 mL
Type
reactant
Reaction Step Two
[Compound]
Name
hydrazone
Quantity
7.6 g
Type
reactant
Reaction Step Three
Quantity
45 mL
Type
solvent
Reaction Step Three
Quantity
8.2 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
24%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([CH3:10])=[C:4]([NH:8]N)[CH:5]=[CH:6][CH:7]=1.[C:11]([O:16][CH2:17][CH3:18])(=[O:15])[C:12]([CH3:14])=O.C1(C)C=CC(S(O)(=O)=O)=CC=1.C(=O)([O-])O.[Na+]>C(O)C.C1(C)C=CC=CC=1>[CH2:17]([O:16][C:11]([C:12]1[NH:8][C:4]2[C:5]([CH:14]=1)=[CH:6][CH:7]=[C:2]([F:1])[C:3]=2[CH3:10])=[O:15])[CH3:18] |f:3.4|

Inputs

Step One
Name
Quantity
8.4 g
Type
reactant
Smiles
FC=1C(=C(C=CC1)NN)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
6.9 mL
Type
reactant
Smiles
C(C(=O)C)(=O)OCC
Step Three
Name
hydrazone
Quantity
7.6 g
Type
reactant
Smiles
Name
Quantity
45 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
8.2 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the solution stirred 15 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
STIRRING
Type
STIRRING
Details
the residue stirred with hexane
ADDITION
Type
ADDITION
Details
The mixture of hydrazones that
CUSTOM
Type
CUSTOM
Details
formed
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling in an ice-bath
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
WASH
Type
WASH
Details
The combined organic phases were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (8:1 to 6:1 hexane/ethyl acetate eluant)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(C)OC(=O)C=1NC2=C(C(=CC=C2C1)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.68 g
YIELD: PERCENTYIELD 24%
YIELD: CALCULATEDPERCENTYIELD 12.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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